molecular formula C13H11ClN2OS B2712689 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 478047-67-5

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No.: B2712689
CAS No.: 478047-67-5
M. Wt: 278.75
InChI Key: YRVMUIGGNQRQMP-UHFFFAOYSA-N
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Description

    Starting Materials: 4-methyl-2,5-dihydropyrimidine and 4-chlorothiophenol.

    Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Product: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone typically involves multi-step organic reactions

  • Pyrimidine Core Synthesis:

      Starting Materials: Acetylacetone and urea.

      Reaction Conditions: The reaction is carried out under reflux in the presence of a base such as sodium ethoxide.

      Product: 4-methyl-2,5-dihydropyrimidine.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidized derivatives with potential changes in the sulfanyl group.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduced forms of the compound, potentially altering the pyrimidine ring or the ethanone group.

  • Substitution:

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents with a base to facilitate the substitution.

      Products: Substituted derivatives with new functional groups replacing the chlorophenyl sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products:

  • Oxidized derivatives.
  • Reduced forms.
  • Substituted compounds with varied functional groups.

Scientific Research Applications

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a precursor in various chemical reactions.
  • Biology:

    • Investigated for its biological activity, including potential antimicrobial and anticancer properties.
    • Used in studies to understand its interaction with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Investigated for its role in the development of new industrial catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

  • Molecular Targets:

    • Enzymes involved in metabolic pathways.
    • Receptors on cell surfaces that mediate biological responses.
  • Pathways Involved:

    • Inhibition or activation of enzymatic activity.
    • Modulation of signal transduction pathways.

The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-propanone.
  • 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-butanone.
  • Comparison:

    • The ethanone derivative may exhibit different reactivity and biological activity compared to its propanone and butanone analogs.
    • Variations in the alkyl chain length can influence the compound’s solubility, stability, and interaction with biological targets.
  • Properties

    IUPAC Name

    1-[2-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-5-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11ClN2OS/c1-8-12(9(2)17)7-15-13(16-8)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YRVMUIGGNQRQMP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=NC=C1C(=O)C)SC2=CC=C(C=C2)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11ClN2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    278.76 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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